molecular formula C13H14BrN3 B7750907 6-bromo-N-cyclopentylquinazolin-4-amine

6-bromo-N-cyclopentylquinazolin-4-amine

Cat. No.: B7750907
M. Wt: 292.17 g/mol
InChI Key: MEXCYXHXSLFKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-cyclopentylquinazolin-4-amine is a quinazoline derivative characterized by a bromine substituent at position 6 and a cyclopentylamine group at position 4 of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .

Properties

IUPAC Name

6-bromo-N-cyclopentylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-9-5-6-12-11(7-9)13(16-8-15-12)17-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXCYXHXSLFKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-cyclopentylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Mechanism of Action

The mechanism of action of 6-bromo-N-cyclopentylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes, including kinases, by binding to their active sites. This inhibition disrupts cellular signaling pathways, leading to the desired therapeutic effects . For example, quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cancer cell proliferation .

Comparison with Similar Compounds

6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine

  • Synthesis : Prepared via nucleophilic substitution of 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF, achieving a 99% yield .
  • Derivative : Suzuki coupling with benzo[d][1,3]dioxol-5-ylboronic acid yielded 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (58% yield), demonstrating the bromine’s utility for diversification .
  • Purity : >95% by LCMS, with NMR and HRMS confirming structural integrity .

6-Bromo-N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine

  • Synthesis: Reacted 6-bromo-4-chloroquinazoline with 4-(4-(trifluoromethyl)phenoxy)aniline in DMSO .
  • Key Features: The trifluoromethylphenoxy group enhances electron-withdrawing effects and metabolic stability.

6,7-Dibromo-N-(4-bromophenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine

  • Structure : Features multiple bromine atoms and a morpholine ring, increasing molecular weight (545.5 g/mol) and polarity .
  • Analysis : Elemental composition (C 43.19%, Br 31.92%) confirmed via combustion analysis .

7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine

  • Comparison: Substitution with a smaller cyclopropylmethyl group (vs.

Substituent Variations at Position 2 and Other Positions

N-Benzyl-6-bromo-4-methylquinazolin-2-amine

  • Synthesis : 81% yield, characterized by HRMS and NMR .
  • Features : Methyl and benzyl groups enhance hydrophobicity, contrasting with the cyclopentyl group’s conformational flexibility.

6-Bromo-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine

  • Synthesis : Prepared via Buchwald-Hartwig coupling, yielding 78% .
  • Features : Pyrazole substituents introduce hydrogen-bonding sites, improving solubility compared to cycloalkyl groups.

Functionalization via Cross-Coupling Reactions

The bromine at position 6 enables diverse modifications:

  • Suzuki Coupling : Used to introduce benzo[d][1,3]dioxol-5-yl (58% yield) and imidazo[1,2-a]pyridin-6-yl groups (71–92% yield) .
  • Buchwald-Hartwig Coupling: Applied for arylaminomethyl substitutions (e.g., N-(4-fluorobenzyl), 92.2% yield) .

Structural and Pharmacological Implications

Impact of Bromine at Position 6

  • Electrophilicity: Enhances reactivity for cross-coupling, as demonstrated in derivatives like 6-(6-aminopyridin-3-yl)-N-substituted quinazolines .
  • Steric and Electronic Effects : Bromine’s bulk and electron-withdrawing nature may influence kinase binding, as seen in CDC2-like kinase inhibitors .

Role of the Cyclopentyl Group

  • Lipophilicity : Cyclopentyl increases logP compared to smaller groups (e.g., cyclopropylmethyl) .
  • Target Selectivity : Steric bulk may improve selectivity for kinases with deeper hydrophobic pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.